2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the oxadiazole and acetamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-4-oxo-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Uniqueness
The uniqueness of 2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide lies in its specific combination of functional groups and its potential applications. Compared to similar compounds, it may exhibit different biological activities, reactivity, and properties, making it a valuable compound for various research and industrial purposes.
Biological Activity
The compound 2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide (hereafter referred to as "the compound") is a complex organic molecule with potential biological activities. Its structure includes key pharmacophores known for various therapeutic effects, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound features a molecular weight of 465.53 g/mol and the molecular formula C23H23N5O4S . Its structural components include a thieno[2,3-d]pyrimidine core and an oxadiazole ring, which are associated with diverse biological activities. The compound's physicochemical properties are summarized below:
Property | Value |
---|---|
Molecular Weight | 465.53 g/mol |
Molecular Formula | C23H23N5O4S |
LogP | 2.7246 |
Polar Surface Area | 90.773 Ų |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research has indicated that compounds containing thieno[2,3-d]pyrimidine and oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives demonstrate activity against various bacterial strains and fungi. The mechanism often involves the inhibition of essential enzymes or interference with nucleic acid synthesis.
In one study examining related pyrimidine derivatives, compounds were found to inhibit dihydrofolate reductase (DHFR), thymidylate synthase (TSase), and other critical enzymes involved in DNA biosynthesis . The inhibition of these enzymes is crucial for the development of antimicrobial agents.
Anticancer Potential
The compound's structure suggests potential anticancer activity through mechanisms such as:
- Enzyme Inhibition : Similar compounds have been reported to inhibit kinases and DNA polymerases, leading to reduced cancer cell proliferation.
- Apoptosis Induction : Some derivatives have been shown to trigger apoptosis in cancer cells by activating specific signaling pathways.
A literature review highlights that pyrimidine derivatives have been successful in treating various cancers due to their ability to disrupt cellular metabolism and induce cell death .
Synthesis and Testing
In a notable study published in the Journal of Pharmaceutical Sciences, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities . The synthesized compounds were tested against several strains of Gram-positive and Gram-negative bacteria as well as fungal pathogens like Candida albicans. The results indicated that certain modifications to the thieno-pyrimidine scaffold enhanced antimicrobial activity significantly.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have shown that the presence of specific substituents on the oxadiazole ring can enhance biological activity. For example, incorporating alkoxy groups has been linked to increased lipophilicity and improved membrane permeability, facilitating better interaction with target sites within microbial cells .
Properties
IUPAC Name |
2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-13-6-3-4-8-16(13)20-26-21(32-27-20)19-14(2)18-22(33-19)25-12-28(23(18)30)11-17(29)24-10-15-7-5-9-31-15/h3-4,6,8,12,15H,5,7,9-11H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVMEIKWBUNIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NCC5CCCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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